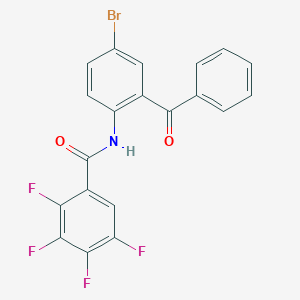
N-(2-benzoyl-4-bromophenyl)-2,3,4,5-tetrafluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-benzoyl-4-bromophenyl)-2,3,4,5-tetrafluorobenzamide, commonly known as BB-94, is a potent inhibitor of matrix metalloproteinases (MMPs). MMPs are a group of enzymes that play a crucial role in the degradation of extracellular matrix proteins, which are essential for various physiological processes such as tissue remodeling, wound healing, and angiogenesis. Overexpression of MMPs has been linked to various pathological conditions, including cancer, arthritis, and cardiovascular diseases. Therefore, MMP inhibitors such as BB-94 have attracted significant attention as potential therapeutic agents.
Wirkmechanismus
BB-94 inhibits the activity of N-(2-benzoyl-4-bromophenyl)-2,3,4,5-tetrafluorobenzamide by binding to the active site of the enzyme, preventing it from degrading extracellular matrix proteins. N-(2-benzoyl-4-bromophenyl)-2,3,4,5-tetrafluorobenzamide require zinc ions for their activity, and BB-94 chelates the zinc ion in the active site, thereby blocking the enzyme's activity. BB-94 has been shown to be a broad-spectrum inhibitor of N-(2-benzoyl-4-bromophenyl)-2,3,4,5-tetrafluorobenzamide, blocking the activity of various N-(2-benzoyl-4-bromophenyl)-2,3,4,5-tetrafluorobenzamide such as MMP-1, MMP-2, MMP-3, MMP-7, MMP-9, and MMP-13.
Biochemical and Physiological Effects:
BB-94 has been shown to have various biochemical and physiological effects. In cancer research, BB-94 has been shown to inhibit tumor cell invasion and angiogenesis, leading to reduced tumor growth and metastasis. In arthritis research, BB-94 has been shown to reduce the degradation of cartilage in joints, leading to reduced joint inflammation and pain. Furthermore, BB-94 has been shown to reduce the formation of atherosclerotic plaques in the arterial wall, leading to improved cardiovascular health.
Vorteile Und Einschränkungen Für Laborexperimente
BB-94 has several advantages and limitations for lab experiments. One advantage is that it is a potent and broad-spectrum inhibitor of N-(2-benzoyl-4-bromophenyl)-2,3,4,5-tetrafluorobenzamide, making it useful for studying the role of N-(2-benzoyl-4-bromophenyl)-2,3,4,5-tetrafluorobenzamide in various physiological and pathological processes. Another advantage is that it has been extensively studied, and its mechanism of action is well understood. However, one limitation is that it is a synthetic compound, and its synthesis can be challenging and expensive. Furthermore, BB-94 has been shown to have off-target effects, such as inhibiting the activity of other metalloproteinases, which can complicate its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of BB-94. One direction is to investigate its potential therapeutic applications in other diseases, such as neurological disorders, where N-(2-benzoyl-4-bromophenyl)-2,3,4,5-tetrafluorobenzamide have been implicated in the pathogenesis. Another direction is to develop more potent and selective MMP inhibitors based on the structure of BB-94, which can overcome its limitations and improve its therapeutic efficacy. Furthermore, the development of new methods for the synthesis of BB-94 and other MMP inhibitors can facilitate their use in lab experiments and clinical trials. Overall, the study of BB-94 and MMP inhibitors holds significant promise for the development of novel therapeutics for various diseases.
Synthesemethoden
BB-94 can be synthesized by the reaction of 2-benzoyl-4-bromobenzoic acid with 2,3,4,5-tetrafluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with trifluoroacetic acid (TFA) to obtain BB-94 in high yield and purity.
Wissenschaftliche Forschungsanwendungen
BB-94 has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, BB-94 has been shown to inhibit tumor growth and metastasis by blocking the activity of N-(2-benzoyl-4-bromophenyl)-2,3,4,5-tetrafluorobenzamide, which are involved in tumor invasion and angiogenesis. BB-94 has also been investigated as a potential treatment for arthritis, as N-(2-benzoyl-4-bromophenyl)-2,3,4,5-tetrafluorobenzamide are involved in the degradation of cartilage in joints. Furthermore, BB-94 has been studied for its potential role in cardiovascular diseases, as N-(2-benzoyl-4-bromophenyl)-2,3,4,5-tetrafluorobenzamide are involved in the degradation of extracellular matrix proteins in the arterial wall, leading to plaque formation and atherosclerosis.
Eigenschaften
IUPAC Name |
N-(2-benzoyl-4-bromophenyl)-2,3,4,5-tetrafluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10BrF4NO2/c21-11-6-7-15(12(8-11)19(27)10-4-2-1-3-5-10)26-20(28)13-9-14(22)17(24)18(25)16(13)23/h1-9H,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUIYBHFJDBGQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=CC(=C(C(=C3F)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10BrF4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-4-bromophenyl)-2,3,4,5-tetrafluorobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

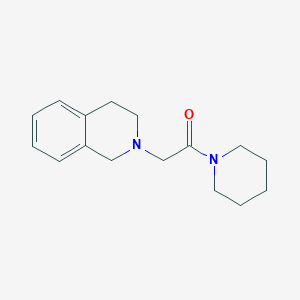
![(E)-N-[2-(1H-indol-3-yl)ethyl]but-2-en-1-amine](/img/structure/B7464511.png)
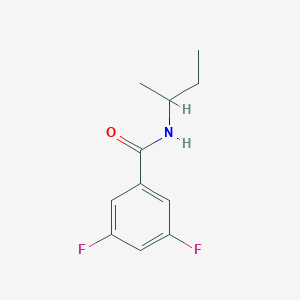


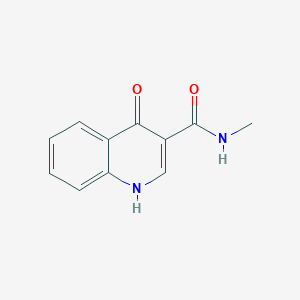
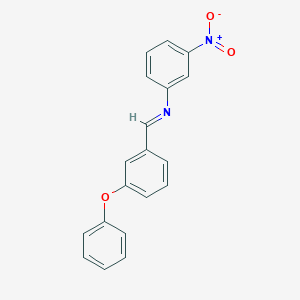
![Ethyl 4-[[2-oxo-2-[(4-sulfamoylphenyl)methylamino]acetyl]amino]benzoate](/img/structure/B7464564.png)
![3-{[2-(4-methoxyphenoxy)ethyl]thio}-5-methyl-4-phenyl-4H-1,2,4-triazole](/img/structure/B7464569.png)
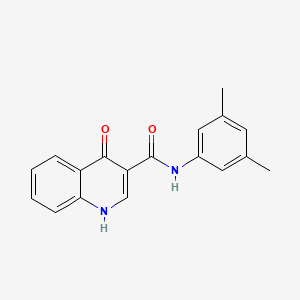
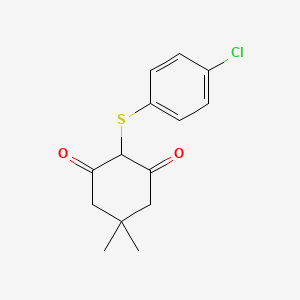
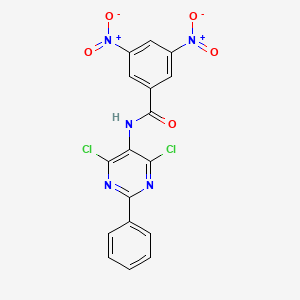
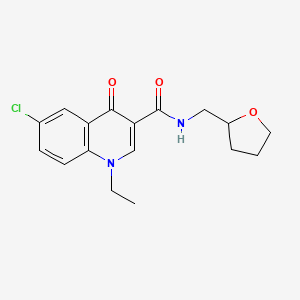
![2-phenoxy-N-[4-(2,2,2-trifluoro-1-hydroxy-1-trifluoromethylethyl)phenyl]acetamide](/img/structure/B7464609.png)